molecular formula C21H19N3O2 B1684234 4-((5-Allyl-6-methyl-2-phenylpyrimidin-4-yl)amino)benzoic acid CAS No. 300837-31-4

4-((5-Allyl-6-methyl-2-phenylpyrimidin-4-yl)amino)benzoic acid

Cat. No. B1684234
M. Wt: 345.4 g/mol
InChI Key: SQYRBODOBCAROZ-UHFFFAOYSA-N
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Description

“4-((5-Allyl-6-methyl-2-phenylpyrimidin-4-yl)amino)benzoic acid” is a chemical compound with the molecular formula C21H19N3O2 . It has a molecular weight of 345.4 g/mol . The IUPAC name for this compound is 4-[(6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-yl)amino]benzoic acid .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes a pyrimidine ring which is a six-membered ring with two nitrogen atoms, a phenyl ring which is a six-membered carbon ring, and a carboxylic acid group . The InChI string, which is a textual identifier for chemical substances, for this compound is InChI=1S/C21H19N3O2/c1-3-7-18-14(2)22-19(15-8-5-4-6-9-15)24-20(18)23-17-12-10-16(11-13-17)21(25)26/h3-6,8-13H,1,7H2,2H3,(H,25,26)(H,22,23,24) .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA value of 4.7, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has 6 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 345.147726857 g/mol .

properties

IUPAC Name

4-[(6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-3-7-18-14(2)22-19(15-8-5-4-6-9-15)24-20(18)23-17-12-10-16(11-13-17)21(25)26/h3-6,8-13H,1,7H2,2H3,(H,25,26)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYRBODOBCAROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356576
Record name 4-{[6-Methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-yl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Allyl-6-methyl-2-phenylpyrimidin-4-yl)amino)benzoic acid

CAS RN

300837-31-4
Record name 4-{[6-Methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-yl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((5-Allyl-6-methyl-2-phenylpyrimidin-4-yl)amino)benzoic acid
Reactant of Route 2
4-((5-Allyl-6-methyl-2-phenylpyrimidin-4-yl)amino)benzoic acid
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4-((5-Allyl-6-methyl-2-phenylpyrimidin-4-yl)amino)benzoic acid
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4-((5-Allyl-6-methyl-2-phenylpyrimidin-4-yl)amino)benzoic acid
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4-((5-Allyl-6-methyl-2-phenylpyrimidin-4-yl)amino)benzoic acid
Reactant of Route 6
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4-((5-Allyl-6-methyl-2-phenylpyrimidin-4-yl)amino)benzoic acid

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